

An In-depth Technical Guide to 4-Acetamidobenzaldehyde: Properties, Synthesis, and Analysis

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Compound of Interest

Compound Name: 4-Acetamidobenzaldehyde

Cat. No.: B092706

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CAS Number: 122-85-0

Introduction

4-Acetamidobenzaldehyde, also known as N-(4-formylphenyl)acetamide, is an organic compound with the chemical formula $C_9H_9NO_2$.^[1] It is a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and other biologically active molecules.^{[1][2]} This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, purification, and analysis, and a discussion of its relevance in drug discovery.

Physicochemical Properties

4-Acetamidobenzaldehyde is a white to light yellow crystalline powder.^[2] It is sparingly soluble in water but soluble in organic solvents such as ethanol and acetone.^[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **4-Acetamidobenzaldehyde**

Property	Value	Reference
CAS Number	122-85-0	[1]
Molecular Formula	C ₉ H ₉ NO ₂	[1]
Molecular Weight	163.17 g/mol	
Appearance	White to yellow crystalline powder	[2]
Melting Point	154-158 °C	
Boiling Point	384.3 °C at 760 mmHg	
Solubility in Water	3.247 g/L at 25 °C	[2]
Density	1.216 g/cm ³	

Synthesis and Purification

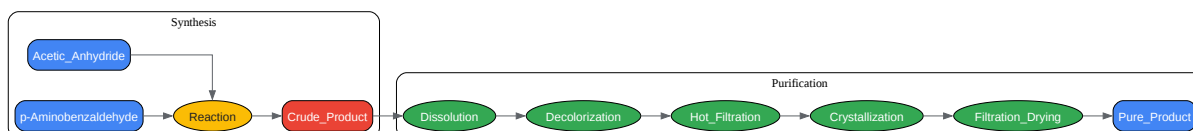
Synthesis of 4-Acetamidobenzaldehyde from p-Aminobenzaldehyde

4-Acetamidobenzaldehyde is commonly synthesized by the acetylation of p-aminobenzaldehyde using acetic anhydride.[2]

Experimental Protocol:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-aminobenzaldehyde in a suitable solvent such as benzene.
- Perform azeotropic dehydration to remove any water from the solution.
- To the anhydrous solution, slowly add an equimolar amount of acetic anhydride.
- Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.

- Remove the solvent under reduced pressure.
- Add water to the residue and adjust the pH to 6.8-7.0 with a saturated solution of sodium carbonate to precipitate the crude product.[2]
- For decolorization, add activated charcoal and heat the suspension to 95-100 °C.[2]
- Filter the hot solution to remove the activated charcoal.
- Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration and wash with cold water.
- Dry the purified **4-Acetamidobenzaldehyde** in a vacuum oven at 60-65 °C.[2]



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Caption: Workflow for the synthesis and purification of **4-Acetamidobenzaldehyde**.

Purification by Recrystallization

Further purification of **4-Acetamidobenzaldehyde** can be achieved by recrystallization from water.[3][4][5]

Experimental Protocol:

- Place the crude **4-Acetamidobenzaldehyde** in an Erlenmeyer flask.

- Add a minimum amount of near-boiling deionized water to dissolve the solid completely.
- If colored impurities are present, add a small amount of activated charcoal and boil the solution for a few minutes.
- Perform a hot filtration to remove the charcoal and any other insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold water.
- Dry the crystals under vacuum.

Analytical Methods

A variety of analytical techniques can be used to confirm the identity and purity of **4-Acetamidobenzaldehyde**.

Table 2: Analytical Methods for **4-Acetamidobenzaldehyde**

Technique	Sample Preparation	Expected Observations
^1H NMR	Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or CDCl_3). [6]	Signals corresponding to the aldehyde proton, aromatic protons, acetyl protons, and amide proton.
^{13}C NMR	Dissolve 20-50 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent. [6]	Signals for the carbonyl carbon of the aldehyde, the carbonyl carbon of the amide, aromatic carbons, and the methyl carbon.
FT-IR	Prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing into a disc. [7] [8]	Characteristic absorption bands for N-H stretching, C=O stretching (amide and aldehyde), and aromatic C-H and C=C stretching.
Mass Spectrometry (GC-MS)	Dissolve the sample in a volatile organic solvent (e.g., methanol or dichloromethane) for injection into the GC.	A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic fragmentation pattern.
HPLC	Dissolve the sample in the mobile phase or a compatible solvent. A reversed-phase C18 column is often suitable. [9] [10]	A single major peak indicating the purity of the compound. The retention time is characteristic of the compound under the specific chromatographic conditions.

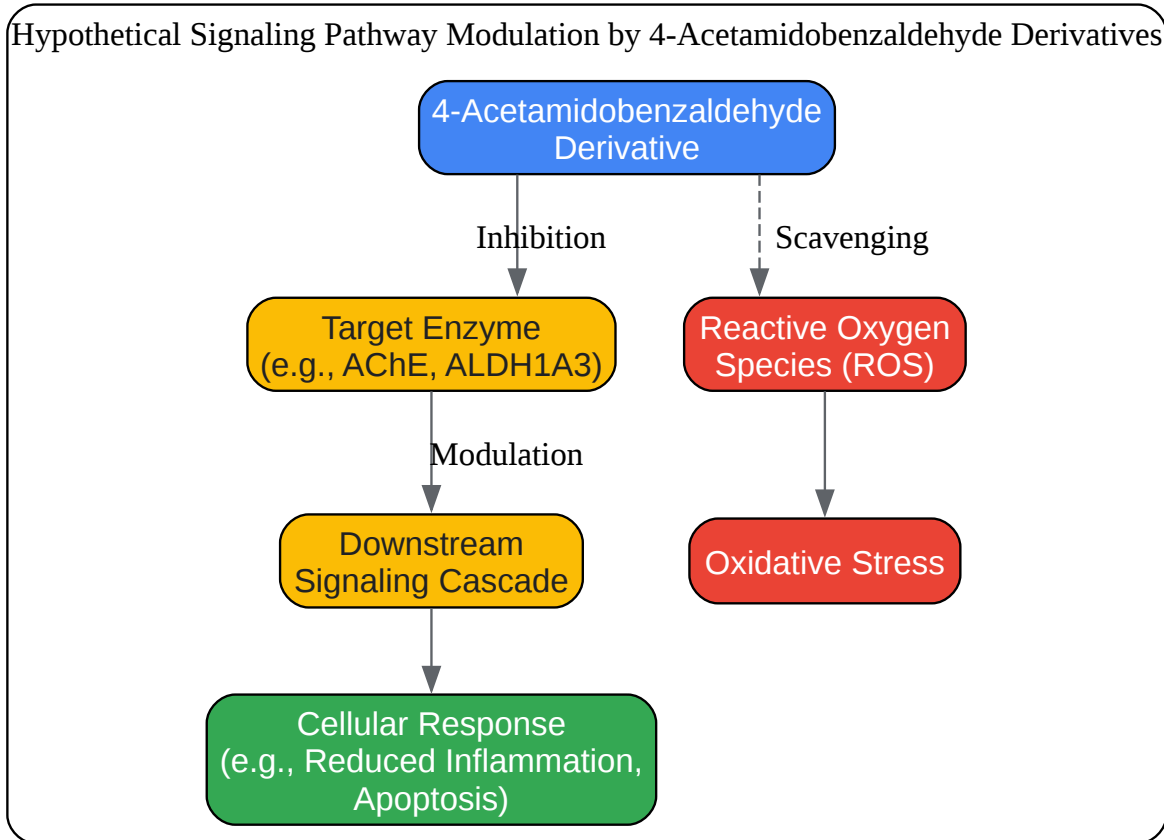
Applications in Drug Discovery and Biological Activity

While **4-Acetamidobenzaldehyde** itself is not typically used as a therapeutic agent, it serves as a crucial building block for the synthesis of various derivatives with potential pharmacological activities.

Derivatives of **4-Acetamidobenzaldehyde** have been investigated for a range of biological effects, including:

- **Anti-Alzheimer's Activity:** Some derivatives have been synthesized and shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.
- **Antioxidant Properties:** Certain derivatives have demonstrated the ability to scavenge free radicals, suggesting potential applications in conditions associated with oxidative stress.
- **DNA Binding:** The interaction of some **4-Acetamidobenzaldehyde** derivatives with DNA has been studied, indicating potential for development as anticancer agents.

It is important to note that the direct involvement of **4-Acetamidobenzaldehyde** in specific signaling pathways has not been extensively reported in the scientific literature. However, based on the activities of its derivatives, it is plausible that molecules derived from this scaffold could modulate pathways related to neuroinflammation, oxidative stress, and cell cycle regulation. For instance, benzyloxybenzaldehyde derivatives have been investigated as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme linked to cancer progression.^[11] Furthermore, other benzaldehyde derivatives have been shown to inhibit inflammatory mediators via the induction of heme oxygenase-1 and modulation of the NF-κB pathway.^[12]



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Caption: A hypothetical signaling pathway that could be modulated by derivatives of **4-Acetamidobenzaldehyde**.

Safety Information

4-Acetamidobenzaldehyde should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

Table 3: GHS Hazard Information

Hazard Class	Pictogram	Signal Word	Hazard Statement
Acute toxicity, Oral	GHS07	Warning	H302: Harmful if swallowed.
Skin irritation	GHS07	Warning	H315: Causes skin irritation.
Eye irritation	GHS07	Warning	H319: Causes serious eye irritation.
Specific target organ toxicity — single exposure (Respiratory tract irritation)	GHS07	Warning	H335: May cause respiratory irritation.

Conclusion

4-Acetamidobenzaldehyde is a versatile chemical intermediate with well-defined physicochemical properties. Its synthesis and purification are straightforward, making it readily accessible for research and development purposes. While the direct biological activity of **4-Acetamidobenzaldehyde** is not extensively documented, its role as a precursor to a wide range of pharmacologically active derivatives underscores its importance in the field of drug discovery. Further investigation into the biological effects of this compound and its derivatives may unveil novel therapeutic applications.

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